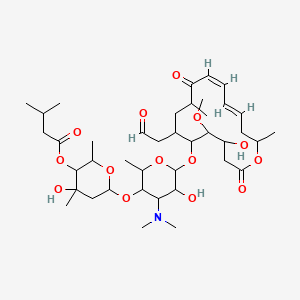
Niddamycin
描述
Niddamycin is a macrolide antibiotic . It is produced by Streptomyces caelestis NRRL-2821 . The genes encoding the polyketide synthase (PKS) portion of the this compound biosynthetic pathway were isolated from a library of Streptomyces caelestis NRRL-2821 chromosomal DNA .
Synthesis Analysis
The synthesis of this compound involves the polyketide synthase (PKS) pathway . Analysis of 40 kb of DNA revealed the presence of five large open reading frames (ORFs) encoding the seven modular sets of enzymatic activities required for the synthesis of a 16-membered lactone ring . The enzymatic motifs identified within each module were consistent with those predicted from the structure of this compound . Disruption of the second ORF of the PKS coding region eliminated this compound production, demonstrating that the cloned genes are involved in the biosynthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a 16-membered lactone ring . The enzymatic motifs identified within each module were consistent with those predicted from the structure of this compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple enzymatic activities . The enzymatic motifs identified within each module were consistent with those predicted from the structure of this compound .科学研究应用
1. 生物合成和聚酮合酶基因
卡卡瓦斯、卡茨和斯塔西(1997年)的研究深入探讨了尼达霉素的生物合成,特别是在链霉菌中鉴定和表征聚酮合酶(PKS)基因。他们发现了编码合成尼达霉素16-环内酯环所需的酶活性的大型开放阅读框架(ORFs)。这项研究对理解尼达霉素生产背后的遗传和酶机制至关重要(Kakavas, Katz, & Stassi, 1997)。
2. 与核糖体的相互作用和抗菌活性
Pestka、中川和大村(1974年)探讨了尼达霉素如何影响核糖体。他们的研究表明,尼达霉素结合到大肠杆菌核糖体上,这与其抗微生物活性相关。了解尼达霉素与核糖体的相互作用有助于揭示其作为抗菌剂的潜力(Pestka, Nakagawa, & Ōmura, 1974)。
特赫多尔和巴莱斯塔(1986年)进一步研究了尼达霉素与核糖体的相互作用,揭示了在高温下尼达霉素与大肠杆菌核糖体的共价结合。这项研究表明了尼达霉素的一种独特作用机制,与其他大环内酯类药物不同(Tejedor & Ballesta, 1986)。
3. 牙科应用中的抗菌特性
Newbrun、费尔顿和布尔卡兹(1976年)专注于尼达霉素对口腔病原体的抗菌特性。他们发现尼达霉素对特定的牙菌斑微生物具有抑制作用,突显了其在牙科健康中的潜在应用(Newbrun, Felton, & Bulkacz, 1976)。
作用机制
While the exact mechanism of action for Niddamycin is not specified in the search results, it is likely similar to other macrolide antibiotics. For example, Natamycin, another macrolide antibiotic, inhibits fungal growth by binding to sterols, specifically ergosterol in the plasma membrane, preventing ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission .
未来方向
While specific future directions for Niddamycin were not found in the search results, there is ongoing research into the development and improvement of macrolide antibiotics . This includes the development of a new chemical platform for the synthesis and discovery of a wide range of diverse macrolide antibiotics .
属性
IUPAC Name |
[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-4-hydroxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H65NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-27,29,32-39,44,47-48H,14,16,18-21H2,1-10H3/b12-11+,15-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSANHLOZXYEHCY-UDPMFAINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C=C/C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H65NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20283-69-6 | |
| Record name | Niddamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020283696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




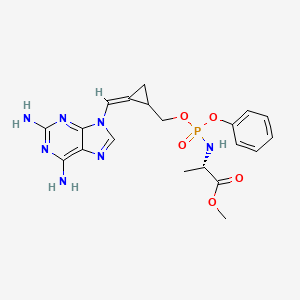
-2,3-dihydroxypropyl]oxy}phenyl)methanone](/img/structure/B1678687.png)
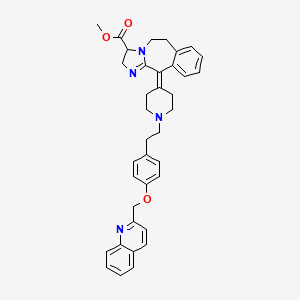

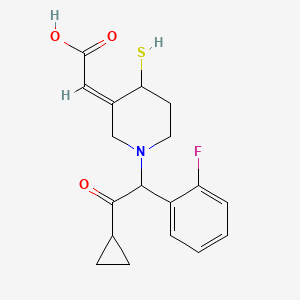
![6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B1678696.png)
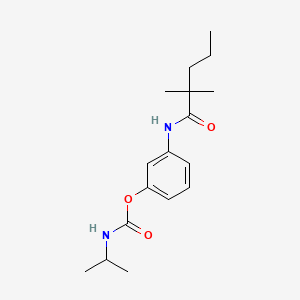


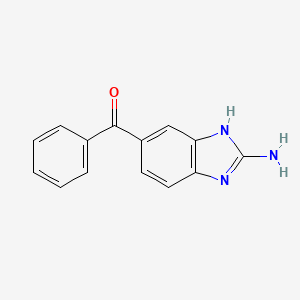
![1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone](/img/structure/B1678703.png)
![7-[2-(1-Adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B1678705.png)
![2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol](/img/structure/B1678706.png)